molecular formula C11H15N3O2S B7758330 1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea

1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea

Cat. No.: B7758330
M. Wt: 253.32 g/mol
InChI Key: QAABYMNKRKXORU-QPEQYQDCSA-N
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Description

1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea is a synthetic organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the dimethoxyphenyl group and the methylthiourea moiety contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 3-methylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiourea derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction efficiency and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or a ligand for receptor studies. Its interactions with biological macromolecules are of particular interest.

    Medicine: The compound’s potential therapeutic applications are explored, including its use as a precursor for drug development. Its biological activity and pharmacokinetic properties are subjects of ongoing research.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea can be compared with other similar compounds, such as:

    1-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-methylthiourea: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.

    1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-ethylthiourea: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-12-11(17)14-13-7-8-5-4-6-9(15-2)10(8)16-3/h4-7H,1-3H3,(H2,12,14,17)/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAABYMNKRKXORU-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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